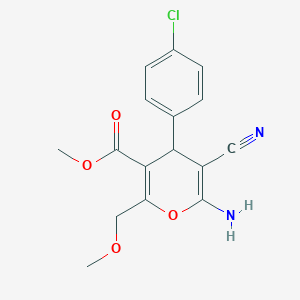![molecular formula C17H17N3O6 B11545373 N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B11545373.png)
N'-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide is an organic compound with a complex structure that includes aromatic rings, methoxy groups, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-5-methoxybenzaldehyde with 2-(4-methyl-2-nitrophenoxy)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Binding to DNA and affecting gene expression or DNA replication.
Modulating signaling pathways: Influencing cellular signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparación Con Compuestos Similares
N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide can be compared with similar compounds such as:
- N’-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chloro-2-nitrophenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-5-methoxyphenyl)methylidene]-2-(4-methyl-2-aminophenoxy)acetohydrazide
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity, biological activity, and potential applications
Propiedades
Fórmula molecular |
C17H17N3O6 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(4-methyl-2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C17H17N3O6/c1-11-3-6-16(14(7-11)20(23)24)26-10-17(22)19-18-9-12-8-13(25-2)4-5-15(12)21/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
Clave InChI |
RGZJAYWHYAJAIC-GIJQJNRQSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O)[N+](=O)[O-] |
SMILES canónico |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)OC)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-4-[(E)-{2-[4-(methylamino)-6-{[3-(trifluoromethyl)phenyl]amino}-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B11545306.png)
![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B11545321.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(6-methoxynaphthalen-2-yl)methylidene]-4-methyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B11545323.png)
![2,2'-{[(3-nitrophenyl)methanediyl]bis(2-chlorobenzene-4,1-diyl)}bis(5,6-dichloro-1H-isoindole-1,3(2H)-dione)](/img/structure/B11545327.png)
![4-[(E)-({2-[(4-Chlorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B11545338.png)
![2-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11545345.png)
![N,N'-bis[(E)-(2,3-dimethoxyphenyl)methylidene]benzene-1,4-diamine](/img/structure/B11545351.png)
![N-cyclopropyl-2-[(2E)-2-(2,6-dichlorobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B11545352.png)
![N'-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11545356.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B11545363.png)
![4-Chloro-2-[(E)-[(5-ethyl-2-hydroxyphenyl)imino]methyl]-6-iodophenol](/img/structure/B11545365.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B11545369.png)
